Cas no 777056-71-0 (2-(4-Chloro-pyrazol-1-yl)-ethylamine)
2-(4-Chloro-pyrazol-1-yl)-ethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine
- 2-(4-chloropyrazol-1-yl)ethanamine
- 2-(4-chloro-1H-pyrazol-1-yl)ethanamine(SALTDATA: FREE)
- 2-(4-Chloro-pyrazol-1-yl)-ethylamine
- 2-(4-chloropyrazolyl)ethylamine
- CTK5E4804
- F2169-0783
- MolPort-000-164-075
- SBB020913
- AKOS000305044
- 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine, AldrichCPR
- SCHEMBL12569418
- AT16046
- CS-0215026
- EN300-215275
- VS-0268
- 2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine
- 2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANAMINE
- MFCD03422566
- CGB05671
- DTXSID30427100
- 777056-71-0
- HYMUJSKLHIXUOM-UHFFFAOYSA-N
- DB-354808
- STK312894
-
- MDL: MFCD03422566
- Inchi: 1S/C5H8ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2
- InChI Key: HYMUJSKLHIXUOM-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)CCN
Computed Properties
- Exact Mass: 145.0406750g/mol
- Monoisotopic Mass: 145.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 88.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 43.8Ų
2-(4-Chloro-pyrazol-1-yl)-ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030426-250mg |
2-(4-Chloro-pyrazol-1-yl)-ethylamine |
777056-71-0 | 95% | 250mg |
£104.00 | 2022-03-01 | |
| Fluorochem | 030426-1g |
2-(4-Chloro-pyrazol-1-yl)-ethylamine |
777056-71-0 | 95% | 1g |
£287.00 | 2022-03-01 | |
| Fluorochem | 030426-5g |
2-(4-Chloro-pyrazol-1-yl)-ethylamine |
777056-71-0 | 95% | 5g |
£782.00 | 2022-03-01 | |
| abcr | AB266285-10 g |
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine, 95%; . |
777056-71-0 | 95% | 10g |
€1,241.00 | 2022-06-11 | |
| Chemenu | CM275513-1g |
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine |
777056-71-0 | 95% | 1g |
$164 | 2023-02-01 | |
| Chemenu | CM275513-5g |
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine |
777056-71-0 | 95% | 5g |
$527 | 2023-02-01 | |
| abcr | AB266285-250 mg |
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine, 95%; . |
777056-71-0 | 95% | 250mg |
€193.50 | 2023-04-26 | |
| abcr | AB266285-1 g |
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine, 95%; . |
777056-71-0 | 95% | 1g |
€289.80 | 2023-04-26 | |
| abcr | AB266285-5 g |
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine, 95%; . |
777056-71-0 | 95% | 5g |
€1012.20 | 2023-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00104-1G |
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine |
777056-71-0 | 1g |
¥4097.58 | 2023-11-10 |
2-(4-Chloro-pyrazol-1-yl)-ethylamine Suppliers
2-(4-Chloro-pyrazol-1-yl)-ethylamine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-(4-Chloro-pyrazol-1-yl)-ethylamine
Comprehensive Overview of 2-(4-Chloro-pyrazol-1-yl)-ethylamine (CAS No. 777056-71-0): Properties, Applications, and Industry Insights
2-(4-Chloro-pyrazol-1-yl)-ethylamine (CAS No. 777056-71-0) is a specialized heterocyclic compound with a pyrazole backbone, widely recognized for its versatility in pharmaceutical and agrochemical research. This compound, featuring a chloro-substituted pyrazole and an ethylamine side chain, has garnered significant attention due to its potential as a building block in drug discovery and material science. Its molecular structure (C5H9ClN3) offers unique reactivity, making it valuable for cross-coupling reactions and bioconjugation applications.
In recent years, the demand for high-purity intermediates like 2-(4-Chloro-pyrazol-1-yl)-ethylamine has surged, driven by advancements in targeted therapy and precision agriculture. Researchers frequently search for "pyrazole derivatives in drug design" or "CAS 777056-71-0 solubility data," reflecting its relevance in optimizing bioactive molecules. The compound’s logP value and hydrogen bonding capacity are critical parameters for ADMET profiling, aligning with the industry’s focus on computational chemistry and AI-driven molecular modeling.
The synthesis of 2-(4-Chloro-pyrazol-1-yl)-ethylamine typically involves nucleophilic substitution or catalytic amination, with yields optimized through microwave-assisted techniques—a trending topic in green chemistry forums. Its stability under physiological pH conditions makes it suitable for proteomics studies, particularly in designing enzyme inhibitors or fluorescent probes. Notably, patents referencing this compound highlight its utility in kinase inhibitor scaffolds, addressing prevalent queries like "pyrazole-based anticancer agents."
From an industrial perspective, CAS 777056-71-0 is often discussed alongside scale-up challenges and regulatory compliance. Manufacturers emphasize GMP-grade production to meet the stringent requirements of clinical trial materials. Environmental considerations also play a role, with studies exploring biodegradable analogs to align with ESG (Environmental, Social, and Governance) goals—a hotspot in sustainable chemistry debates.
Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage, resonating with searches for "pyrazole ligands in materials science." Analytical methods such as HPLC-MS and NMR spectroscopy are routinely employed for quality control, underscoring the need for reference standards. As the scientific community prioritizes reproducibility, detailed spectral data for 777056-71-0 remains a sought-after resource.
In conclusion, 2-(4-Chloro-pyrazol-1-yl)-ethylamine exemplifies the intersection of innovation and practical utility in modern chemistry. Its adaptability across life sciences and advanced materials ensures sustained interest, while ongoing research into its structure-activity relationships (SAR) continues to unlock new possibilities. For researchers navigating compound libraries or high-throughput screening, this molecule stands as a testament to the evolving landscape of functionalized heterocycles.
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